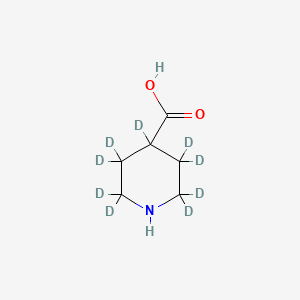
4-Piperidine-d9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidine-d9-carboxylic acid is a deuterated derivative of 4-piperidinecarboxylic acid, where nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in research to study metabolic pathways and reaction mechanisms due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidine-d9-carboxylic acid typically involves the hydrogenation of 4-pyridinecarboxylic acid using deuterium gas in the presence of a palladium-carbon catalyst. This method ensures the incorporation of deuterium atoms into the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidine-d9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated piperidines and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Piperidine-d9-carboxylic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Employed in the synthesis of complex organic molecules and as a standard in mass spectrometry
Mecanismo De Acción
The mechanism of action of 4-piperidine-d9-carboxylic acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinecarboxylic acid: The non-deuterated version of the compound.
Pipecolic acid: A similar compound with a different substitution pattern on the piperidine ring.
Nipecotic acid: Another piperidine derivative with distinct pharmacological properties
Uniqueness
4-Piperidine-d9-carboxylic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D |
Clave InChI |
SRJOCJYGOFTFLH-UHUJFCCWSA-N |
SMILES isomérico |
[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CNCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


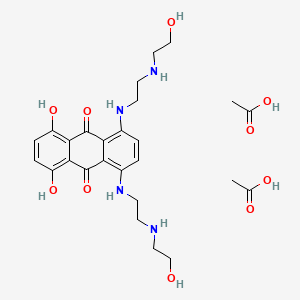
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
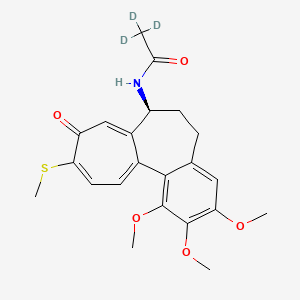
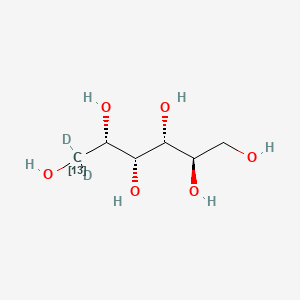
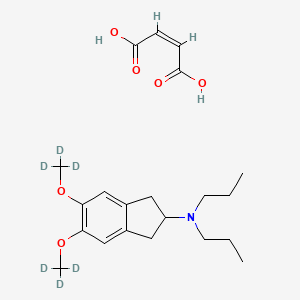
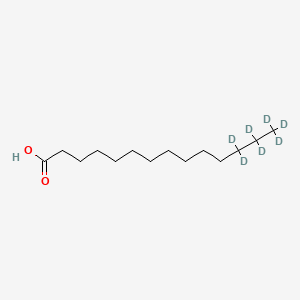
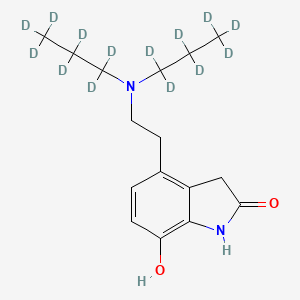


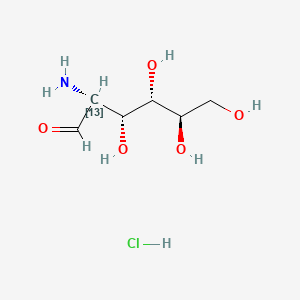

![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
